Iodol
Overview
Description
Iodol, also known as hypoiodous acid (HIO), is a chemical compound with significant applications in various fields. It is known for its antiseptic properties and is used in disinfection and sterilization processes. The compound is characterized by its molecular formula HIO and has a molecular weight of 143.912 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodol can be synthesized through the reaction of iodine with water, forming hypoiodous acid and hydroiodic acid. The reaction is as follows:
I2+H2O→HIO+HI
Industrial Production Methods
In industrial settings, this compound is often produced through the electrochemical oxidation of iodide ions in an aqueous solution. This method is efficient and allows for the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Iodol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and oxygen.
Reduction: It can be reduced to form iodide ions.
Substitution: this compound can participate in substitution reactions, where the iodine atom is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium thiosulfate and sodium sulfite are used.
Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine.
Major Products Formed
Oxidation: Iodine (I2) and oxygen (O2)
Reduction: Iodide ions (I-)
Substitution: Various halogenated compounds depending on the substituent used.
Scientific Research Applications
Iodol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in the production of iodophors, which are used for disinfection and sterilization.
Mechanism of Action
The mechanism of action of iodol involves its ability to oxidize and disrupt cellular components. In microbial cells, this compound oxidizes proteins and nucleic acids, leading to cell death. This makes it an effective antiseptic and disinfectant .
Comparison with Similar Compounds
Similar Compounds
Iodine (I2): Used as a disinfectant and antiseptic.
Iodophors: Complexes of iodine with solubilizing agents, used for prolonged disinfection.
Hypochlorous Acid (HOCl): Another oxidizing disinfectant with similar applications.
Uniqueness
Iodol is unique due to its specific oxidation state and reactivity. Unlike iodine, which is less soluble in water, this compound is more soluble and can be used in aqueous solutions. This property makes it particularly useful in applications requiring water-based disinfection .
Properties
IUPAC Name |
2,3,4,5-tetraiodo-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOVAKSZILJDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1I)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HI4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236041 | |
Record name | Iodol [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-58-1 | |
Record name | Iodopyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodol [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodol [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetraiodopyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC5024YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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